molecular formula C23H26ClN5O2 B11255344 1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

Cat. No.: B11255344
M. Wt: 439.9 g/mol
InChI Key: DRQCYTXHONOCAF-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a synthetic urea derivative with the molecular formula C₂₃H₂₆ClN₅O₂ and a molecular weight of 439.9 g/mol . Its structure includes:

  • A 3-chloro-2-methylphenyl group on one urea nitrogen.
  • A 3-methoxyphenyl group on the adjacent urea nitrogen.
  • A triazoloazepine moiety linked via a methyl group to the urea backbone.

The triazoloazepine ring (a fused triazole and azepine system) is critical for its pharmacological profile, likely contributing to binding interactions with biological targets such as neurotransmitter receptors or enzymes . The chloro and methoxy substituents enhance lipophilicity and electronic effects, influencing bioavailability and target affinity .

Properties

Molecular Formula

C23H26ClN5O2

Molecular Weight

439.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H26ClN5O2/c1-16-19(24)10-7-11-20(16)29(23(30)25-17-8-6-9-18(14-17)31-2)15-22-27-26-21-12-4-3-5-13-28(21)22/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,25,30)

InChI Key

DRQCYTXHONOCAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-2-methylphenyl)-1-(3-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea typically involves multi-step organic reactions. The process may include:

    Formation of the triazoloazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the chloro and methoxy groups on the phenyl rings.

    Urea formation: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in the intermediates.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs or drug delivery systems.

Mechanism of Action

The mechanism of action of 3-(3-chloro-2-methylphenyl)-1-(3-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea would depend on its specific biological target. It may involve:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Receptor interaction: Modulating receptor function to elicit a cellular response.

    Pathway modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features Biological Activity
Target Compound R1: 3-chloro-2-methylphenyl; R2: 3-methoxyphenyl 439.9 Unique chloro/methoxy substitution pattern; triazoloazepine core Hypothesized neurotropic effects; potential enzyme/receptor modulation
1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(triazoloazepin-3-ylmethyl)urea () R1: 4-ethoxyphenyl; R2: 3-methoxyphenyl ~435 (estimated) Ethoxy group increases hydrophobicity vs. chloro Enhanced binding affinity in assays; stability under standard conditions
1-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-(triazoloazepin-3-ylmethyl)urea () R1: 3-chloro-4-methoxyphenyl; R2: 4-chlorophenyl 457.3 Dual chloro substituents; steric hindrance Broad-spectrum activity in antimicrobial models
3-(3-chlorophenyl)-1-(2-methylphenyl)-1-(triazoloazepin-3-ylmethyl)urea () R1: 2-methylphenyl; R2: 3-chlorophenyl 409.9 Methyl group reduces electronic effects Moderate activity in neurotransmitter modulation
1-(3-chloro-4-methoxyphenyl)-3-(3-methylphenyl)-1-(triazoloazepin-3-ylmethyl)urea () R1: 3-chloro-4-methoxyphenyl; R2: 3-methylphenyl 439.9 Methoxy vs. methyl substituents Improved metabolic stability compared to target compound

Key Findings:

Substituent Effects: Chloro groups (e.g., in and ) enhance target affinity but may reduce solubility. Methoxy groups (e.g., in target compound and ) improve electronic interactions (e.g., hydrogen bonding) with biological targets .

Triazoloazepine Core :

  • This moiety is conserved across analogs and is associated with binding to receptors such as GABAA or serotonin receptors .
  • Modifications to the azepine ring (e.g., saturation) alter conformational flexibility and binding kinetics .

Biological Activity: The target compound’s 3-methoxyphenyl group may confer selectivity for monoamine oxidase (MAO) inhibition, similar to structurally related antidepressants . Analogs with dual chloro substituents () show stronger antimicrobial activity, likely due to increased membrane disruption .

Biological Activity

The compound 1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

This compound can be structurally represented as follows:

C19H23ClN4O2\text{C}_{19}\text{H}_{23}\text{ClN}_4\text{O}_2

The structure features multiple functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound are primarily related to its interactions with various biological targets. The following sections detail specific activities and mechanisms of action.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing the indazole moiety have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (nM)Mechanism of Action
Compound ASNU1677.4FGFR2 inhibition
Compound BKG125.3Apoptosis induction
Compound CMCF730.2Cell cycle arrest

Neuroprotective Effects

Research has suggested potential neuroprotective effects associated with the compound's structural analogs. These effects may be mediated through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Case Study: Neuroprotective Activity
A study evaluating the neuroprotective effects of similar compounds demonstrated a significant reduction in neuronal apoptosis following exposure to neurotoxic agents. The compounds were found to enhance neurite outgrowth in vitro, indicating potential for recovery post-injury.

Antimicrobial Properties

Preliminary investigations have also pointed towards antimicrobial activity. Compounds with similar urea linkages have been documented to exhibit antibacterial and antifungal properties through disruption of microbial cell wall synthesis or function.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The urea moiety plays a critical role in binding to target enzymes, inhibiting their activity.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been noted, influencing various physiological responses.
  • Signal Transduction Pathway Interference : The compound may interfere with key signaling pathways involved in cell growth and apoptosis.

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